Lipophilicity Shift vs. Des-Methyl Analog: XLogP3 Comparison
The target compound's computed XLogP3-AA of 1.4 is higher than that of the des-methyl analog 2-(4-pyridinyl)piperidine, which reports XLogP3 of 1.1 [1][2]. This increase of approximately 0.3 log units is attributable to the 3-methyl substituent on the pyridine ring and is consistent with the additive contribution of a methyl group to lipophilicity. In fragment-based drug design, such differences guide selection of starting points for optimization of membrane permeability and metabolic stability.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 1.4 |
| Comparator Or Baseline | 2-(4-Pyridinyl)piperidine (CAS 143924-51-0); XLogP3 = 1.1 |
| Quantified Difference | ΔXLogP3 ≈ +0.3 (27% higher lipophilicity for the 3-methyl derivative) |
| Conditions | Computed property using XLogP3 algorithm (PubChem / ChemicalBook), standard conditions |
Why This Matters
For medicinal chemistry teams procuring building blocks for lead optimization, this lipophilicity offset allows tuning of logD and passive permeability without introducing additional rotatable bonds or hydrogen-bond donors.
- [1] ChemicalBook. 2-(4-Pyridinyl)piperidine (CAS 143924-51-0) – Computed Descriptors. 2025. View Source
- [2] PubChem. Compound Summary for CID 11286777: 3-Methyl-2-(piperidin-4-yl)pyridine. National Center for Biotechnology Information, 2025. View Source
